Product packaging for Monodesethyl Quinacrine, Dihydrochloride(Cat. No.:CAS No. 908844-46-2)

Monodesethyl Quinacrine, Dihydrochloride

Cat. No.: B562048
CAS No.: 908844-46-2
M. Wt: 371.909
InChI Key: PLRMAPKCAIMEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Monodesethyl Quinacrine (B1676205), Dihydrochloride (B599025) within the Quinacrine Class of Compounds

Monodesethyl Quinacrine, Dihydrochloride belongs to the acridine (B1665455) family of compounds, a class of nitrogen-containing heterocyclic aromatic molecules. caymanchem.comnih.gov The parent compound, Quinacrine, is a well-known antimalarial drug that has also been investigated for other therapeutic properties, including anticancer and antiviral activities. selleckchem.commedchemexpress.comnih.govdrugbank.com

Structurally, Monodesethyl Quinacrine is a direct derivative of Quinacrine, formed through the metabolic process of de-ethylation. This biotransformation involves the removal of one of the ethyl groups from the terminal nitrogen atom of the diethylamino side chain of Quinacrine. The resulting compound, Monodesethyl Quinacrine, therefore, possesses a similar acridine core but with a modified side chain, which can influence its chemical and biological properties. The "Dihydrochloride" designation indicates that the molecule is supplied as a salt with two equivalents of hydrochloric acid.

The chemical data for this compound is summarized in the table below.

PropertyValueSource
Analyte Name This compound lgcstandards.com
CAS Number 908844-46-2 scbt.comlgcstandards.com
Molecular Formula C21H26ClN3O · 2HCl scbt.comlgcstandards.comcymitquimica.com
Molecular Weight 444.83 scbt.comlgcstandards.comcymitquimica.com
Synonyms N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpentane-1,5-diamine;dihydrochloride, N4-(6-Chloro-2-methoxy-9-acridinyl)-N1-ethyl-1,4-pentanediamine scbt.comlgcstandards.comcymitquimica.com

Significance of Metabolite Research in Drug Discovery and Development

The study of metabolites, the intermediate and final products of metabolic processes, is a cornerstone of modern drug discovery and development. nih.govnih.gov This field, known as metabolomics, provides a detailed snapshot of the biochemical activity within a biological system and offers several key advantages in pharmaceutical research. nih.govyoutube.com

Understanding the metabolic fate of a drug candidate is crucial for several reasons. Firstly, the metabolites of a drug may possess their own pharmacological activity, which can be similar to, different from, or even antagonistic to the parent compound. In some cases, a metabolite may be more potent or have a better safety profile than the drug from which it was derived. Conversely, some metabolites can be responsible for adverse effects or toxicity. mdpi.com

Secondly, metabolite profiling helps in elucidating the mechanism of action of a drug. youtube.commdpi.com By identifying the metabolic pathways affected by a drug and its metabolites, researchers can gain a deeper understanding of how the therapeutic agent exerts its effects at a molecular level. This knowledge is invaluable for optimizing drug candidates and for identifying new therapeutic targets. nih.gov

Furthermore, the analysis of metabolites is essential for understanding a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME). The rate and extent of metabolite formation can significantly influence the duration of a drug's action and its potential for drug-drug interactions. mdpi.com By studying metabolites like Monodesethyl Quinacrine, scientists can build a more complete picture of a drug's behavior in the body, which is critical for the development of safer and more effective medicines. nih.govnih.gov The investigation of metabolites can also serve as a tool for identifying biomarkers to monitor disease progression and therapeutic response. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3O B562048 Monodesethyl Quinacrine, Dihydrochloride CAS No. 908844-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMAPKCAIMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662133
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908844-46-2
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Generation and Chemical Synthesis of Monodesethyl Quinacrine, Dihydrochloride

Metabolic Formation Pathways from Quinacrine (B1676205)

Monodesethyl Quinacrine is the primary metabolite of Quinacrine, an antimalarial drug. nih.govnih.govacs.org Its formation occurs in the body through metabolic processes, primarily taking place in the liver. nih.govucsf.edu The principal pathway for this transformation is the enzymatic removal of one of the ethyl groups from the diethylamino side chain of the Quinacrine molecule. nih.gov

The core mechanism for the formation of Monodesethyl Quinacrine is N-desethylation. nih.gov This is a type of Phase I metabolic reaction where an alkyl group—in this case, an ethyl group—is cleaved from a nitrogen atom. youtube.com This biotransformation is catalyzed by a specific family of enzymes and is a common pathway for the metabolism of drugs and other foreign compounds (xenobiotics). nih.govyoutube.com The process increases the polarity of the parent compound, preparing it for subsequent metabolic phases and eventual excretion. In vitro and in vivo studies have confirmed N-desethylation as the major metabolic route for Quinacrine. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I drug metabolism. nih.govucsf.edunih.gov These enzymes are responsible for catalyzing a variety of oxidative reactions, including the N-dealkylation of numerous drugs. nih.govyoutube.com

Research has pinpointed the specific isoforms responsible for the metabolism of Quinacrine. Studies using human liver microsomes, along with specific chemical and antibody inhibition tests, have identified CYP3A4 and CYP3A5 as the major isoforms involved in the mono-desethylation of Quinacrine. nih.govnih.govacs.orgnih.gov The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, which can lead to different rates of metabolism. While other P450 isoforms were tested, they exhibited only poor to modest capabilities in catalyzing this specific reaction. acs.org

Below is a data table summarizing the key enzymes in Quinacrine biotransformation.

Interactive Data Table: Key Enzymes in Quinacrine Metabolism
Enzyme/Isoform Family Role in Quinacrine Metabolism Mechanism
CYP3A4 Cytochrome P450 Primary Catalyzes the N-desethylation to form Monodesethyl Quinacrine. nih.govnih.gov
CYP3A5 Cytochrome P450 Primary Also plays a major role in the N-desethylation of Quinacrine. nih.govnih.gov
Other CYP Isoforms Cytochrome P450 Minor/Negligible Exhibit poor metabolic activity for this specific transformation. acs.org

Chemical Synthesis Approaches for Monodesethyl Quinacrine, Dihydrochloride (B599025)

While Monodesethyl Quinacrine is well-documented as a metabolite, specific, detailed protocols for its direct chemical synthesis are not as prevalent in publicly available literature. However, the synthesis would logically follow the established methods for creating Quinacrine and its analogs, which are well-documented.

The general strategy for synthesizing 9-aminoacridine (B1665356) compounds like Quinacrine involves a two-part approach: the synthesis of the 9-chloroacridine (B74977) heterocyclic core and the subsequent attachment of the diamine side chain. To produce Monodesethyl Quinacrine, this established route would be modified by using a different side chain precursor.

A plausible synthetic pathway would involve:

Synthesis of the Acridine (B1665455) Core: Creating the 6-chloro-2-methoxyacridine (B15215803) tricycle. This is often achieved through methods like the reaction of salicylic (B10762653) acid derivatives.

Chlorination: The hydroxyl group at position 9 of the acridine ring is converted to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to create the reactive intermediate, 9,6-dichloro-2-methoxyacridine.

Condensation with the Side Chain: The crucial step for forming the target molecule involves the condensation of the 9-chloroacridine intermediate with a side chain that already has the monodesethyl configuration. Instead of the N,N-diethyl-1,4-pentanediamine used for Quinacrine synthesis, one would use N-ethyl-1,4-pentanediamine . This nucleophilic substitution reaction attaches the monoethylated side chain to the 9-position of the acridine ring, yielding Monodesethyl Quinacrine.

Formation of the Dihydrochloride Salt: The resulting free base is then treated with hydrochloric acid (HCl) to form the more stable and water-soluble dihydrochloride salt.

This approach allows for the specific placement of the desired N-ethyl side chain, providing a targeted method for chemical synthesis rather than relying on separation from metabolic or degradation products.

Pharmacokinetic and Cellular Disposition Characterization of Monodesethyl Quinacrine, Dihydrochloride

Cellular Uptake and Intracellular Distribution Mechanisms

The ability of Monodesethyl Quinacrine (B1676205) to enter cells and accumulate within specific organelles is a critical determinant of its biological activity. This process is governed by the kinetics of its transport across the cell membrane and its subsequent compartmentalization.

Kinetics of Cellular Accumulation

While specific kinetic studies on the cellular accumulation of Monodesethyl Quinacrine are not extensively detailed in the literature, its behavior can be inferred from studies of its parent compound, quinacrine. Quinacrine is known to accumulate in tissues, but its concentration, particularly in the central nervous system (CNS), is actively limited. researchgate.netnih.gov For instance, following a prolonged oral dosing regimen in wild-type mice, quinacrine concentrations in the brain were maintained at approximately 1 µM. plos.org The formation of Monodesethyl Quinacrine occurs primarily through the action of cytochrome P450 enzymes, specifically CYP3A4/5. researchgate.netucsf.edu As the major metabolite, its accumulation is directly linked to the metabolic conversion of quinacrine. researchgate.net

Subcellular Compartmentalization and Trapping (e.g., Lysosomal Accumulation)

Quinacrine and similar cationic amphiphilic drugs are well-documented for their tendency to become trapped within acidic subcellular compartments, most notably lysosomes. nih.govcapes.gov.br This process, known as lysosomal trapping or lysosomotropism, leads to the accumulation of the compound within these organelles. Studies have shown that quinacrine is a potent inducer of lysosomal storage of polar lipids, a condition referred to as lipidosis. capes.gov.br Treatment of cells with quinacrine results in the expansion of the lysosomal compartment and the accumulation of cholesterol within these organelles. nih.gov

This trapping mechanism can lead to significant cellular effects. For example, quinacrine-induced lysosomal membrane permeabilization (LMP) can trigger cell death pathways. nih.gov The release of lysosomal enzymes, such as cathepsins, into the cytosol following LMP can initiate downstream events, including mitochondrial outer membrane permeabilization (MOMP). nih.gov Given its structural similarity as a metabolite, Monodesethyl Quinacrine is expected to exhibit comparable lysosomotropic properties.

Influence of pH and Ion Gradients on Uptake

The accumulation of weak bases like quinacrine and its metabolite in lysosomes is driven by the significant pH gradient between the acidic interior of the lysosome (pH ~4.5-5.0) and the more neutral pH of the cytosol (pH ~7.2-7.4). The uncharged form of the compound can diffuse across the lysosomal membrane. Once inside the acidic lumen, the compound becomes protonated. This charged form is less able to diffuse back across the membrane, effectively trapping it inside the organelle. Other antimalarial drugs that are also cationic amphiphiles, such as chloroquine (B1663885) and hydroxychloroquine, are known to increase lysosomal pH, which can lead to lysosomal dysfunction. nih.gov This fundamental mechanism of ion trapping is a key driver for the subcellular distribution of Monodesethyl Quinacrine.

Efflux Mechanisms and Transporter Interactions

The net intracellular concentration of Monodesethyl Quinacrine is not only determined by uptake but also by active efflux mechanisms. ATP-binding cassette (ABC) transporters play a crucial role in extruding xenobiotics from cells, thereby limiting their bioavailability and efficacy.

Role of P-glycoprotein (P-gp) in Limiting Bioavailability

P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is a prominent efflux transporter that significantly restricts the bioavailability of many drugs, particularly in tissues with barrier functions like the blood-brain barrier. researchgate.netnih.gov Quinacrine is a well-established substrate for P-gp. nih.govplos.org This transporter actively exports quinacrine from the brain, which is a primary reason for its limited accumulation in the CNS. researchgate.netplos.org

The impact of P-gp on quinacrine distribution has been demonstrated in studies using P-gp deficient (Mdr1a/b knockout) mice. These studies reveal a dramatic increase in brain accumulation of the drug compared to wild-type mice.

Study Parameter Wild-Type (WT) Mice P-gp Deficient (MDR1-KO) Mice Fold Increase Reference
Brain Quinacrine Levels (Single IV Dose)Standard Level6 to 9 times higher6-9x researchgate.net
Brain Quinacrine Levels (Multiple Oral Doses)Standard Level49 times higher49x researchgate.net
Brain Quinacrine Concentration (Prolonged Oral Dosing)~1 µM~80 µM~80x nih.govplos.org

Furthermore, the co-administration of a P-gp inhibitor, such as cyclosporin (B1163) A, with quinacrine in wild-type mice resulted in a 6-fold increase in the drug's brain concentration. nih.govplos.org As the primary metabolite of quinacrine, the bioavailability and tissue penetration of Monodesethyl Quinacrine are consequently limited by the P-gp-mediated efflux of its parent compound. researchgate.net

Investigation of Other ATP-Binding Cassette (ABC) Transporters

Besides P-gp, other members of the ABC transporter superfamily are known to contribute to multidrug resistance. nih.gov These include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov While the direct interaction of Monodesethyl Quinacrine with these other transporters is not as extensively studied as its relationship with P-gp, related research provides some insights. For instance, studies on the transport of methylene (B1212753) blue, another cationic compound, showed that its transport could be affected by the inhibition of MRPs. semanticscholar.org In the context of antimalarial resistance, mutations in the Plasmodium falciparum ABC transporter ABCI3 have been shown to confer resistance to quinoline-carboxamide compounds, which share structural similarities with quinacrine. nih.gov These findings suggest that the disposition of Monodesethyl Quinacrine could potentially be influenced by other ABC transporters, although further investigation is required to establish these interactions definitively. nih.gov

Absence of Involvement of Specific Organic Cation Transporters in Efflux

Research has extensively focused on the transport mechanisms of Quinacrine, revealing that it is a substrate for the P-gp efflux pump, which significantly limits its accumulation in tissues such as the brain. nih.govnih.govnih.gov Studies using Madin-Darby canine kidney (MDCK) cells transfected with the multidrug resistance protein 1 (MDR1) gene, which encodes for P-gp, have shown a markedly greater transport of Quinacrine from the basolateral to the apical side compared to control cells. nih.gov This P-gp-mediated efflux is a key determinant of Quinacrine's bioavailability and central nervous system penetration. nih.govnih.gov

In contrast, the influx of Quinacrine appears to be mediated by a carrier system with characteristics of an organic cation transporter. nih.gov This has been suggested by studies showing that Quinacrine uptake is saturable and can be inhibited by known OCT substrates and inhibitors like tetraethylammonium (B1195904) and cimetidine. nih.gov

However, specific studies designed to investigate the role of various organic cation transporters (such as OCT1, OCT2, OCT3, MATE1, and MATE2-K) in the active efflux of Monodesethyl Quinacrine are not prominently available. Organic cation transporters are generally known to mediate the uptake of cationic drugs from the blood into cells of excretory organs like the liver and kidneys. mdpi.com While some OCTs can function bidirectionally and mediate efflux, particularly when intracellular concentrations of a substrate are high, their specific contribution to the efflux of Monodesethyl Quinacrine has not been established. mdpi.comnih.gov

The metabolism of Quinacrine to Monodesethyl Quinacrine occurs primarily through the action of cytochrome P450 isoforms CYP3A4/5. nih.govresearchgate.net Following its formation, the disposition and clearance of this metabolite would be subject to various transport processes. While it is plausible that as a cationic molecule, Monodesethyl Quinacrine could interact with OCTs, there is a lack of direct experimental evidence to confirm their role in its efflux.

The following table summarizes the known information regarding the transport of Quinacrine, which provides context for the potential, yet unconfirmed, transport mechanisms of its metabolite, Monodesethyl Quinacrine.

CompoundTransporterTransport TypeKey Findings
Quinacrine P-glycoprotein (P-gp/MDR1)EffluxSignificantly limits brain accumulation. nih.govnih.govnih.gov
Quinacrine Organic Cation Transporter-like machineryInfluxUptake is saturable and inhibited by OCT inhibitors. nih.gov
Monodesethyl Quinacrine Specific Organic Cation Transporters (e.g., OCT1, OCT2, MATE1)EffluxNo direct studies found confirming or denying involvement.

Elucidation of Molecular and Cellular Mechanisms of Action for Monodesethyl Quinacrine, Dihydrochloride

General Mechanistic Investigations in Cellular Models

Potential for DNA Intercalation and Nucleic Acid Synthesis Inhibition

Monodesethyl quinacrine (B1676205), like its parent compound quinacrine, is believed to exert some of its biological effects through direct interaction with nucleic acids. The planar acridine (B1665455) ring structure is a key feature that allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. mdpi.comrsc.orgresearchgate.netnih.gov This physical insertion can disrupt the normal helical structure of DNA, creating a barrier to the enzymes involved in DNA replication and transcription.

Studies on quinacrine have demonstrated that this intercalation can lead to the inhibition of both DNA and RNA synthesis. researchgate.netscilit.com By interfering with the templates for these processes, the compound can effectively halt the production of new genetic material and the transcription of genes into messenger RNA. This disruption of nucleic acid synthesis is a significant factor in the compound's cytotoxic effects. The binding affinity of quinacrine to DNA has been shown to be remarkably high, and this interaction can stabilize the DNA structure against thermal denaturation. rsc.orgresearchgate.netnih.gov

Furthermore, the interaction is not limited to simple intercalation. The side chain of the quinacrine molecule can interact with the minor groove of the DNA, further stabilizing the drug-DNA complex. mdpi.com While the primary focus of many studies has been on the parent compound, the structural similarities suggest that monodesethyl quinacrine likely shares these DNA-binding and synthesis-inhibiting properties.

PropertyDescriptionSource
Mechanism Intercalation between DNA base pairs mdpi.comrsc.orgresearchgate.netnih.gov
Consequence Inhibition of DNA and RNA synthesis researchgate.netscilit.com
Structural Feature Planar acridine ring mdpi.com
Additional Interaction Side chain binding to DNA minor groove mdpi.com

Modulation of Key Signal Transduction Pathways (e.g., p53, NF-κB, AKT, hsp70)

Monodesethyl quinacrine is implicated in the modulation of several critical signal transduction pathways that govern cell survival, proliferation, and response to stress. A significant body of research on its parent compound, quinacrine, highlights its ability to activate the p53 signaling cascade while simultaneously inhibiting the NF-κB signaling pathway. mdpi.com The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activation can lead to cell cycle arrest and apoptosis.

Conversely, NF-κB is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. nih.gov Quinacrine has been shown to inhibit NF-κB activity by downregulating its phosphorylation. mdpi.com This dual action of activating a tumor suppressor and inhibiting a pro-survival pathway contributes to its anticancer potential.

The AKT pathway, another critical regulator of cell survival and metabolism, is also influenced by these compounds. Additionally, the heat shock protein 70 (hsp70), which is involved in protein folding and protecting cells from stress, is another target. The polypharmacological nature of quinacrine and its metabolites allows them to interact with multiple nodes within these complex signaling networks. nih.gov

PathwayEffect of Quinacrine (and likely Monodesethyl Quinacrine)Key Proteins InvolvedSource
p53 Activationp53 mdpi.com
NF-κB InhibitionNF-κB (p65 subunit) mdpi.comnih.gov
AKT ModulationAKT mdpi.com
hsp70 Modulationhsp70 mdpi.com

Influence on Cell Cycle Progression and DNA Repair Processes

The disruption of DNA integrity and signaling pathways by monodesethyl quinacrine and its parent compound has profound effects on cell cycle progression and the ability of cells to repair DNA damage. Studies have demonstrated that quinacrine can induce cell cycle arrest, particularly at the S-phase and G1/S transition. mdpi.comnih.gov This arrest prevents cells with damaged DNA from proceeding through the cell cycle and proliferating.

In non-small cell lung cancer (NSCLC) cells, quinacrine treatment led to a significant increase in the sub-G1/G0 (apoptotic) population and a decrease in the G1/G0 and G2 populations. nih.gov This was accompanied by a reduction in the levels of key cell cycle proteins such as Cyclin B1 and PCNA, a marker of S-phase progression. nih.gov

Furthermore, quinacrine has been reported to inhibit DNA damage repair mechanisms, including single-strand break (SSB) and base excision repair (BER). mdpi.com This inhibition of DNA repair can sensitize cancer cells to other DNA-damaging agents. The ability to interfere with both cell cycle checkpoints and DNA repair processes makes these compounds potent cytotoxic agents, particularly in cancer cells that often have compromised DNA repair pathways.

ProcessEffect of QuinacrineCellular ModelKey FindingsSource
Cell Cycle Progression S-phase arrestBreast and gastric cancer cellsAlteration of DNA structure, genome fragmentation mdpi.com
Cell Cycle Progression G1/S arrestNon-small cell lung cancer cellsIncrease in apoptotic population, decrease in Cyclin B1 and PCNA nih.gov
DNA Repair Inhibition of SSB and BERGeneralSimilar to topoisomerase inhibitors mdpi.com

Induction of Cellular Stress Responses (e.g., Nucleolar Stress, Autophagy)

In addition to directly targeting DNA and signaling pathways, monodesethyl quinacrine and its precursor can induce cellular stress responses that contribute to their cytotoxic effects. One such response is nucleolar stress, which is triggered by the disruption of ribosome biogenesis. nih.gov The nucleolus is a primary site of ribosome production, a process that is often upregulated in rapidly proliferating cancer cells. elifesciences.orgelifesciences.orgresearchgate.netresearchgate.net

Quinacrine has been shown to inhibit the activity of RNA polymerase I, a key enzyme in ribosome biogenesis, and to downregulate the expression of nucleolar proteins like nucleostemin. mdpi.comnih.gov This disruption of nucleolar function leads to the stabilization of p53 and can trigger apoptosis. nih.gov

Another critical cellular stress response induced by quinacrine is autophagy, a process of cellular self-digestion that can either promote survival or lead to cell death depending on the context. nih.govelsevierpure.comnih.govresearchgate.net In ovarian cancer cells, quinacrine has been shown to induce autophagic cell death. nih.govsigmaaldrich.com This process involves the upregulation of the autophagic marker LC3B and the clearance of p62/SQSTM1. nih.gov The induction of autophagy can also sensitize cancer cells to chemotherapy. nih.gov

Stress ResponseMechanismCellular ConsequenceSource
Nucleolar Stress Inhibition of RNA polymerase I, downregulation of nucleosteminp53 stabilization, apoptosis mdpi.comnih.gov
Autophagy Upregulation of LC3B, clearance of p62/SQSTM1Autophagic cell death, chemosensitization nih.govelsevierpure.comnih.govresearchgate.netsigmaaldrich.com

Interactions with Specific Enzymatic Systems (e.g., Phospholipase A2, Glutathione-S Transferase A1)

The biological activity of monodesethyl quinacrine and its parent compound extends to the modulation of specific enzymatic systems. Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme involved in the release of arachidonic acid from cell membranes, which is a precursor for inflammatory mediators. researchgate.netdrugbank.comnih.govnih.govnih.govmdpi.commdpi.com This inhibitory activity may contribute to the anti-inflammatory properties of the compound.

In addition to PLA2, quinacrine has been shown to inhibit the activity of Glutathione-S Transferase A1 (GSTA1). nih.gov GSTA1 is an enzyme involved in detoxification and has been implicated in chemoresistance. Inhibition of GSTA1 by quinacrine in non-small cell lung cancer cells was associated with increased apoptosis and generation of reactive oxygen species (ROS). nih.gov

The ability of these compounds to interact with and inhibit a range of enzymes highlights their pleiotropic nature and provides additional mechanisms for their observed biological effects.

EnzymeEffect of QuinacrineCellular ConsequenceSource
Phospholipase A2 (PLA2) InhibitionAnti-inflammatory effects researchgate.netdrugbank.comnih.govnih.govnih.gov
Glutathione-S Transferase A1 (GSTA1) InhibitionIncreased apoptosis, ROS generation nih.gov

Preclinical Mechanistic Studies in Disease Models

Preclinical studies in various disease models have begun to translate the in vitro mechanistic findings of quinacrine and its metabolites into a more complex biological context. While specific studies focusing solely on monodesethyl quinacrine are less common, the data from quinacrine studies provide valuable insights into its potential in vivo mechanisms.

In xenograft models of ovarian cancer, quinacrine has been shown to suppress tumor growth and ascites, both alone and in combination with standard chemotherapy like carboplatin. nih.govsigmaaldrich.com These in vivo effects are consistent with the in vitro findings of induced autophagy and apoptosis. Similarly, in mesothelioma models, quinacrine has demonstrated preferential anticancer effects in cells with inactivating NF2 mutations, suggesting a potential for targeted therapy. frontiersin.orgescholarship.org

The metabolism of quinacrine to monodesethyl quinacrine is a critical factor in its in vivo activity and distribution. researchgate.net Studies have shown that this conversion is primarily carried out by the cytochrome P450 isoform CYP3A4/5. researchgate.net Understanding the pharmacokinetics and metabolism of quinacrine and its active metabolites is essential for optimizing its therapeutic potential in various disease settings.

Further preclinical research is needed to specifically delineate the in vivo mechanisms of monodesethyl quinacrine and to explore its efficacy in a wider range of disease models.

Investigations in Cancer Biology

The anticancer properties of Quinacrine and its metabolite, Monodesethyl Quinacrine, have been extensively studied, revealing a multi-faceted approach to inhibiting cancer progression. These investigations have pinpointed several key mechanisms, from halting cell proliferation to inducing programmed cell death and overcoming therapeutic resistance.

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

Monodesethyl Quinacrine, primarily studied through its parent compound Quinacrine, demonstrates potent antiproliferative effects across a range of cancer cell lines. A primary mechanism is the inhibition of topoisomerase activity, which leads to DNA damage. nih.govresearchgate.net In breast cancer cells (MCF-7), Quinacrine exposure resulted in a dose-dependent increase in DNA damage. nih.govresearchgate.net This damage contributes to the halting of the cell cycle.

Further investigation shows that the compound induces cell cycle arrest, particularly in the S-phase, while concurrently reducing the G1 and G2/M phase populations. nih.govresearchgate.net This cell cycle disruption is intrinsically linked to the activation of key regulatory proteins. Studies have consistently shown that Quinacrine activates the tumor suppressor protein p53 and its downstream target, p21. nih.govnih.gov The upregulation of p53 and p21 plays a crucial role in preventing the proliferation of cancer cells. For instance, in breast cancer cell lines MCF-7 and MDA-MB-231, Quinacrine treatment led to a dose-dependent decrease in both anchorage-dependent and independent growth without affecting normal breast epithelial cells. nih.govresearchgate.net

Table 1: Antiproliferative Effects in Cancer Cell Lines

Cell Line Cancer Type Observed Effect Key Molecular Target/Pathway
MCF-7 Breast Cancer Decreased cell growth and viability nih.govresearchgate.net Topoisomerase inhibition, p53/p21 activation nih.govresearchgate.net
MDA-MB-231 Breast Cancer Inhibition of anchorage-independent growth nih.govresearchgate.net S-phase arrest nih.govresearchgate.net
H28, H2452 Mesothelioma Reduced cell viability scispace.com p53-independent pathways scispace.com
ACHN Renal Cancer Reduced cell viability scispace.com Chk1/2 degradation scispace.com
SGC-7901 Gastric Cancer Growth inhibition and apoptosis induction mdpi.com Not specified
Modulation of Apoptosis and Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a cornerstone of the compound's anticancer activity. It modulates both extrinsic and intrinsic apoptotic pathways. A significant finding is its ability to act as an agonistic ligand for Death Receptor 5 (DR5), a key component of the extrinsic pathway. nih.govnih.gov Quinacrine causes a dose-dependent increase in DR5 expression in cancer cells, enhancing their sensitivity to the natural ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). nih.govnih.gov This interaction forms a stable QC-TRAIL-DR5 complex, amplifying the apoptotic signal. nih.govnih.gov

In the intrinsic, or mitochondrial, pathway, the compound influences the balance of pro- and anti-apoptotic proteins. It has been shown to activate the pro-apoptotic marker Bax while downregulating the anti-apoptotic marker Bcl-xL. nih.govresearchgate.netgoums.ac.ir This shift promotes the release of cytochrome-C from the mitochondria, activating a cascade of caspases, including caspase-3, -8, and -9, which execute the apoptotic process. nih.govnih.govnih.gov The cleavage of PARP (Poly (ADP-ribose) polymerase) is another indicator of apoptosis observed following treatment. nih.govresearchgate.net Furthermore, the compound has been found to suppress the activity of NF-κB (nuclear factor-κB), a transcription factor that promotes cell survival. nih.govnih.gov

Table 2: Modulation of Key Apoptotic Molecules

Molecule Role in Apoptosis Effect of Compound
DR5 Death Receptor Upregulation nih.govnih.gov
NF-κB Survival Signal Inhibition nih.govnih.gov
p53 Tumor Suppressor Activation nih.govnih.gov
Bax Pro-apoptotic Activation nih.govresearchgate.netgoums.ac.ir
Bcl-xL Anti-apoptotic Downregulation nih.govresearchgate.netgoums.ac.ir
Caspase-3, -8, -9 Executioner/Initiator Caspases Activation nih.govnih.govnih.gov
PARP DNA Repair Cleavage nih.govresearchgate.net
Reversal of Multidrug Resistance Phenotypes

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells. mdpi.comfrontiersin.org Quinacrine has been reported to reverse chemoresistance. mdpi.com One mechanism is the inhibition of P-glycoprotein, which impairs the efflux of itself and other chemotherapeutic agents, thereby increasing their intracellular concentration and efficacy. mdpi.com For example, one study demonstrated that Quinacrine restored sensitivity to vincristine by preventing the outward transport of the drug by cancer cells. mdpi.com This suggests a role for the compound in overcoming P-gp-mediated MDR.

Synergy with Other Therapeutic Agents in Preclinical Settings

In preclinical models, Quinacrine exhibits significant synergy with a variety of conventional chemotherapeutics and targeted agents, enhancing their anticancer effects. mdpi.com This allows for achieving the desired therapeutic outcome at lower concentrations of the companion drug. mdpi.com Combination therapy has shown promise in numerous cancer types. For instance, in colorectal cancer cell lines, it synergizes with 5-fluorouracil and enhances the cytotoxicity of sorafenib. nih.gov It has also been shown to enhance the cytotoxic effects of cisplatin in several cancer cell lines, including Hela (cervical cancer) and SCC-VII (squamous cell carcinoma), by significantly increasing the percentage of apoptotic cells compared to single-agent treatments. nih.gov

Table 3: Synergistic Combinations in Preclinical Cancer Models

Combination Agent Cancer Type Observed Synergistic Effect Reference
5-Fluorouracil Colorectal Cancer Delayed tumor growth mdpi.comnih.gov
Cisplatin Cervical, Ovarian, Head and Neck Cancer Enhanced cytotoxicity, increased apoptosis mdpi.comnih.gov
Sorafenib Colorectal Cancer Enhanced cytotoxicity nih.gov
Erlotinib Non-small cell lung cancer Not specified mdpi.com
Paclitaxel Various Good synergy mdpi.com
Imatinib GIST tumors Enhanced effects through autophagy inhibition mdpi.com
Carboplatin Ovarian Cancer Good synergy mdpi.com
Temozolomide Glioblastoma Multiforme Good synergy mdpi.com

Investigations in Antiviral Research

Beyond its anticancer properties, the active metabolite of Quinacrine has been investigated for its antiviral capabilities, particularly against RNA viruses.

Mechanisms Against RNA Virus Replication

The antiviral mechanisms are multifaceted and target different stages of the viral life cycle. mdpi.com As a lysosomotropic agent, the compound can accumulate in acidic intracellular organelles such as endosomes and lysosomes, raising their pH. mdpi.comresearchgate.net This change in pH can inhibit the activity of pH-dependent lysosomal proteases that are crucial for the fusion and entry of many viruses into the host cell, thereby preventing the release of viral genetic material. researchgate.net

Another proposed mechanism is its ability to directly interfere with viral genetic material. The acridine ring structure is capable of intercalating into viral RNA and DNA. mdpi.comresearchgate.net This binding can inhibit critical processes such as RNA transcription and protein synthesis, thereby halting viral replication. researchgate.net Studies on SARS-CoV-2, an RNA virus, showed that Quinacrine reduces viral replication and cytotoxicity in vitro. mdpi.comnih.gov Ultrastructural images from these studies suggest that the compound may work by inhibiting the viral assembly process. mdpi.comnih.gov This broad-spectrum activity makes it a candidate for further investigation as an antiviral agent. nih.gov

Effects on Viral Entry and Assembly Processes

Research into the antiviral properties of the quinacrine family has identified several mechanisms that disrupt viral replication, primarily focusing on the parent compound. Quinacrine demonstrates the ability to interfere with viral entry and post-entry processes by acting as a lysosomotropic agent. nih.gov By accumulating in acidic organelles like endosomes and lysosomes, it raises the intracellular pH. nih.gov This change in pH can inhibit the activity of viral enzymes that are essential for viral entry and fusion with the host cell membrane. nih.govnih.gov

Furthermore, quinacrine has been shown to affect later stages of the viral life cycle. In studies with Enterovirus 71, quinacrine did not block viral entry but rather inhibited RNA replication after the virus had entered the cell by preventing the binding of polypyrimidine-tract binding protein (PTB) with the viral internal ribosome entry sites (IRES). nih.gov In research on SARS-CoV-2, treatment with quinacrine led to observations consistent with the inhibition of viral assembly or maturation. nih.gov Ultrastructural images of infected cells treated with the compound showed a reduction in viral replication and cytotoxicity, suggesting an interference with the formation of new viral particles. nih.govresearchgate.net

Investigations in Prion Biology

The potential therapeutic application of quinacrine and its metabolites in prion diseases has been an area of significant investigation. While promising in cellular models, the outcomes in preclinical and clinical settings have revealed complex biological responses, including the development of drug resistance.

In various in vitro models, quinacrine has demonstrated potent antiprion activity. nih.govscienceopen.com Studies using scrapie-infected neuroblastoma cells (ScN2a) have shown that quinacrine can effectively induce the clearance of the protease-resistant, disease-associated form of the prion protein, denoted as PrPSc. scienceopen.comnih.gov The compound has been observed to hamper the de novo formation of fibrillogenic prion protein aggregates. nih.gov The half-maximal effective concentration (EC50) for inhibiting PrPSc formation in ScN2a cells was found to be approximately 300 nM. nih.gov However, the efficacy can vary between different cell lines and prion strains; for instance, a "curing" effect in ScGT1 cells required a more prolonged treatment. nih.gov Despite its ability to inhibit the formation of new PrPSc, quinacrine was found to be unable to alter the protease resistance of pre-existing PrP fibrils or PrPSc extracted from brain homogenates. nih.gov

Summary of In Vitro Antiprion Activity of Quinacrine
Cell ModelPrion StrainObserved EffectReference
Mouse Neuroblastoma (ScN2a)Scrapie-adaptedInduces clearance of PrPSc; Inhibits de novo PrPSc formation. scienceopen.comnih.gov
Mouse Neuroblastoma (ScN2a)Scrapie-adaptedHalf-maximal inhibition (EC50) of PrPSc formation at ~300 nM. nih.gov
ScGT1 CellsNot Specified"Curing" effect observed only after lengthy treatment. nih.gov
Chronic Wasting Disease (CWD) Infected CellsElk and Deer CWDEnhances PrPSc accumulation and promotes prion propagation. nih.gov

A significant challenge to the therapeutic efficacy of quinacrine in prion disease is the emergence of drug-resistant prion conformers. nih.govcolorado.edupnas.org Continuous treatment with quinacrine, both in cell culture and in animal models, results in an initial decrease in PrPSc levels, followed by a recovery despite the continued presence of the drug. nih.govsissa.it This phenomenon is attributed to the selective pressure exerted by quinacrine, which eliminates susceptible PrPSc conformers while allowing for the survival and propagation of a drug-resistant population. nih.govresearchgate.net

These resistant prions exhibit distinct biochemical characteristics compared to the original prion population. nih.govcureffi.org Specifically, PrPSc that persists in the brains of quinacrine-treated mice has been shown to have a lower conformational stability and different immunoaffinities. nih.govresearchgate.net Interestingly, these drug-resistant properties are not always stable and may not be maintained upon subsequent passage in the absence of the drug. nih.gov The development of drug resistance has been observed in division-arrested cultured cells and in mouse models, providing a potential explanation for the lack of in vivo efficacy of quinacrine in treating prion diseases. nih.govcureffi.org This emergence of resistant strains is a critical consideration in the development of antiprion therapeutics. colorado.edubiorxiv.org

Characteristics of Quinacrine-Resistant Prion Conformers
Model SystemObservationBiochemical Characteristics of Resistant PrPScReference
Prion-inoculated MDR0/0 MiceTransient reduction of PrPSc followed by recovery during treatment.Lower conformational stability; Different immunoaffinities. nih.govresearchgate.net
Division-arrested Cultured Neuroblastoma CellsInitial decrease in PrPSc followed by rapid recovery after 3 days of continuous treatment.Not specified. nih.govsissa.it
Rocky Mountain Laboratory (RML) Prion-Inoculated MiceNo extension in survival and emergence of drug-resistant prions.Not specified. colorado.edupnas.org

Investigations in Immunomodulation and Inflammation

Quinacrine possesses known immunomodulatory and anti-inflammatory properties, which are primarily linked to its interaction with key enzymes in the inflammatory cascade.

A primary mechanism for the immunomodulatory effects of quinacrine is its inhibition of phospholipase A2 (PLA2). nih.govnih.gov PLA2 is a critical enzyme that catalyzes the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to potent inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, quinacrine effectively reduces the production of these downstream molecules, thereby dampening the inflammatory response. nih.gov

Studies have demonstrated that quinacrine can completely block the increase in cytoplasmic phospholipase A2 (cPLA2) immunoreactivity in neurons following an injury, highlighting its role in regulating the expression and activity of this enzyme. nih.govcapes.gov.br This inhibition of PLA2 activation is a key component of the anti-inflammatory and immunomodulatory profile of quinacrine and its metabolites. lu.se

Structure Activity Relationship Studies of Monodesethyl Quinacrine, Dihydrochloride and Analogs

Impact of Desethylation on Biological Activity and Potency

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of quinacrine (B1676205), a significant metabolic transformation is the removal of one of the ethyl groups from its terminal diethylamino moiety, a process known as N-desethylation. This metabolic step results in the formation of Monodesethyl Quinacrine. nih.gov The primary enzyme system responsible for this conversion in humans has been identified as the cytochrome P450 isoforms CYP3A4 and CYP3A5. nih.gov

While Monodesethyl Quinacrine is a major metabolite of quinacrine, a comprehensive, direct comparison of the biological activity and potency between the parent compound and its desethylated form is not extensively detailed in publicly available scientific literature. However, based on the principles of structure-activity relationships, the removal of an ethyl group can be inferred to have several consequences for the molecule's pharmacological profile.

The terminal amino group of the side chain is crucial for the activity of many 9-aminoacridine (B1665356) compounds. Altering the substitution on this nitrogen atom can affect several key properties:

Basicity (pKa): The basicity of the terminal nitrogen can influence the molecule's ionization state at physiological pH. This, in turn, affects its ability to interact with biological targets, such as nucleic acids and enzymes, as well as its absorption, distribution, and excretion characteristics. nih.gov

Lipophilicity: The removal of an ethyl group reduces the lipophilicity of the molecule. This can alter its ability to cross cell membranes and the blood-brain barrier. Studies have shown that quinacrine's accumulation in the brain is limited by the P-glycoprotein (P-gp) efflux transporter. nih.gov While not directly studied for Monodesethyl Quinacrine, changes in lipophilicity and structure could potentially alter its interaction with such transporters.

Steric Hindrance: The size and shape of the side chain can influence how the molecule fits into the binding site of its target. The reduction in steric bulk from a diethylamino to an ethylamino group could lead to either a stronger or weaker interaction, depending on the specific topology of the binding pocket.

In a study investigating the antiprion activity of quinacrine, Monodesethyl Quinacrine was synthesized as a reference compound to track the metabolism of the parent drug. nih.gov This underscores the importance of understanding the metabolic fate of quinacrine and the potential for its metabolites to possess biological activity. However, the study did not report on the antiprion potency of Monodesethyl Quinacrine itself. Further research is needed to definitively characterize and quantify the biological activity and potency of Monodesethyl Quinacrine relative to quinacrine across various therapeutic areas, including its historical use as an antimalarial and its investigated potential as an anticancer agent. nih.gov

Design and Synthesis of Novel Derivatives with Modified Pharmacological Profiles

The quinacrine scaffold has served as a versatile template for the design and synthesis of new chemical entities with potentially improved or novel pharmacological activities. Recognizing the importance of the 9-aminoacridine core and its side chain in conferring biological effects, researchers have explored various modifications to develop derivatives with enhanced potency, selectivity, and modified pharmacological profiles, particularly in the realm of oncology.

One common strategy involves creating hybrid molecules that combine the quinacrine scaffold with other pharmacologically active moieties. This approach aims to leverage the properties of both parent molecules to create a new compound with a unique or synergistic mechanism of action.

For instance, a series of novel hybrid compounds were synthesized by linking the 9-aminoacridine ring system with a thiazolidin-4-one moiety. This work led to the identification of derivatives with significant anticancer effects against human breast tumor cell lines. Many of these hybrid compounds exhibited preferential killing of cancer cells over non-cancer cells, a highly desirable characteristic for anticancer agents.

In one such study, a specific derivative, 3-[3-(6-chloro-2-methoxy-acridin-9-ylamino)-propyl]-2-(2,6-difluoro-phenyl)-thiazolidin-4-one (VR118) , was found to be particularly effective at inducing apoptosis (programmed cell death) in cancer cells. The mechanism of action was determined to be through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bad and Bax. This highlights a modification of the pharmacological profile towards a specific cell death pathway.

Another study focused on creating hybrids of quinacrine with drugbank.comhmdb.ca-thiazinan-4-ones. This led to the discovery of 3-(3-(6-chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one (VR151) , which demonstrated potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancers. drugbank.com A key finding for this derivative was its ability to induce a prolonged S phase arrest in the cell cycle due to the downregulation of DNA replication, ultimately leading to cell death. drugbank.com This represents a distinct pharmacological profile compared to other quinacrine derivatives.

The synthesis of these novel derivatives often involves multi-step chemical processes. A general synthetic approach for creating such hybrids is outlined below:

StepDescription
1 Synthesis of the core scaffold, which may involve the modification of the quinacrine structure or the preparation of the partnering heterocyclic system (e.g., thiazolidin-4-one or drugbank.comhmdb.ca-thiazinan-4-one).
2 Creation of a suitable linker on one of the parent molecules. This often involves introducing a reactive functional group that can be used to connect the two molecular components.
3 Coupling of the quinacrine-based moiety with the second pharmacophore via the linker to form the final hybrid molecule.
4 Purification and characterization of the newly synthesized derivative using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its chemical structure and purity.

These structure-activity relationship studies demonstrate that the quinacrine scaffold is amenable to chemical modification, allowing for the generation of new derivatives with tailored pharmacological profiles. By strategically altering the side chain and combining the acridine (B1665455) core with other chemical entities, it is possible to develop compounds with enhanced potency and specific mechanisms of action against various diseases, particularly cancer.

Advanced Analytical Methodologies for Monodesethyl Quinacrine, Dihydrochloride

Chromatographic Techniques for Separation and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and identification of Monodesethyl Quinacrine (B1676205) from its parent compound and other related substances.

Researchers have successfully employed reversed-phase HPLC for the analysis of Quinacrine and its metabolites. nih.gov In a typical method for the parent drug, which can be adapted for its metabolite, a dichloroethane extract of a plasma sample is analyzed using a mobile phase consisting of a methanol-phosphate buffer. nih.gov The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

For the specific identification of Monodesethyl Quinacrine, which has been identified as a main thermal degradant of Quinacrine, Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MS) has been utilized. nih.gov This hyphenated technique provides robust separation through the LC component and specific identification based on the mass-to-charge ratio from the MS component.

Table 1: Example Chromatographic Conditions for Related Compounds

Parameter Condition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Mobile Phase Methanol-phosphate buffer (65:35) with 0.1 mM decylammonium hydrochloride and 8 mM ethanolammonium hydrochloride nih.gov
Detection Fluorescence (Excitation: 270 nm, Emission: 495 nm) nih.gov

| Coupling | Can be coupled with Mass Spectrometry (LC-MS) for enhanced identification nih.gov |

Mass Spectrometric Approaches for Quantification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive quantification and structural elucidation of Monodesethyl Quinacrine, Dihydrochloride (B599025). When coupled with liquid chromatography (LC-MS/MS), it offers high sensitivity and selectivity. cuni.czonlinepharmacytech.info

Structural Elucidation: The identification of Monodesethyl Quinacrine as a degradant of Quinacrine was accomplished using liquid chromatography-ion trap mass spectrometry. nih.gov This technique allows for the fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a fingerprint for the molecule, confirming its structure. The "N-deethyl compound" was identified as the main thermal degradant of Quinacrine both in solid-state and in solution, corresponding to the formation of Monodesethyl Quinacrine. nih.gov

Quantification: For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the method of choice. cuni.cz This technique involves monitoring specific precursor-to-product ion transitions, which provides exceptional selectivity and sensitivity, allowing for the accurate measurement of the analyte even in complex biological matrices. The use of stable isotopically labeled internal standards is crucial for reliable quantification to correct for matrix effects and variations in instrument response. cuni.cz

Table 2: Mass Spectrometric Parameters

Parameter Description
Ionization Technique Electrospray Ionization (ESI) is commonly used for polar molecules like Monodesethyl Quinacrine. nih.gov
Mass Analyzer Ion Trap or Triple Quadrupole (QqQ) analyzers are frequently used. nih.govnih.gov
Mode of Operation Single Ion Monitoring (SIM) for detection or Multiple Reaction Monitoring (MRM) for quantification.

| Key Finding | Identified as the N-deethyl thermal degradant of Quinacrine via LC-ion trap MS. nih.gov |

Bioanalytical Method Development for Biological Matrices

The development of a robust bioanalytical method is essential for accurately measuring Monodesethyl Quinacrine, Dihydrochloride in biological samples such as plasma, serum, or urine. onlinepharmacytech.infoglobalresearchonline.netiajps.com This process involves several critical steps, from sample preparation to method validation. nih.gov

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. mdpi.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method to remove proteins from plasma or serum samples.

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. Dichloroethane has been used for the extraction of Quinacrine from plasma. nih.gov

Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts and higher analyte concentration.

Method Validation: Once developed, the bioanalytical method must be validated to ensure its reliability. globalresearchonline.netnih.gov Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net

Accuracy and Precision: To ensure the closeness of measured values to the true value and the reproducibility of the results.

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The development of such methods is crucial for pharmacokinetic studies, which evaluate the absorption, distribution, metabolism, and excretion of the parent drug, Quinacrine. nih.govonlinepharmacytech.info

Table 3: Key Considerations in Bioanalytical Method Development

Stage Key Objective Common Approaches
Sample Collection & Handling Maintain analyte integrity. Use of anticoagulants (e.g., heparin, EDTA), proper storage at low temperatures. iajps.com
Sample Preparation Isolate analyte, remove interferences. Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). mdpi.com
Chromatographic Separation Achieve separation from matrix components and related substances. Reversed-phase HPLC or UHPLC. nih.govmdpi.com
Detection & Quantification Ensure sensitive and selective measurement. Tandem Mass Spectrometry (LC-MS/MS). cuni.czonlinepharmacytech.info

| Method Validation | Confirm method performance and reliability. | Assess selectivity, accuracy, precision, linearity, and stability. globalresearchonline.net |

Translational Research Perspectives and Future Directions

Potential Role of Monodesethyl Quinacrine (B1676205), Dihydrochloride (B599025) in Drug Repurposing Strategies

The landscape of drug discovery is increasingly focused on repurposing existing drugs for new therapeutic applications. Quinacrine, a compound with a long history as an antimalarial agent, has become a focal point of such strategies due to its demonstrated efficacy in preclinical models of various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Central to the translational perspective of quinacrine is the role of its primary metabolite, Monodesethyl Quinacrine.

The parent drug, quinacrine, has been investigated for several repurposed roles:

Oncology: Quinacrine has shown potential in treating treatment-refractory cancers, including breast, ovarian, and mesothelioma. nih.govresearchgate.netnih.gov Its anticancer activity is linked to multiple mechanisms, making it a promising candidate for further study. nih.gov

Prion Diseases: In cell culture models, quinacrine has demonstrated potent activity against prions, the causative agents of fatal neurodegenerative conditions like Creutzfeldt-Jakob disease. nih.gov Although clinical efficacy in humans has been limited, research into its mechanism continues. nih.gov

Antiviral Applications: More recently, quinacrine has been identified as a strong inhibitor of SARS-CoV-2 replication in vitro, suggesting a potential role in antiviral therapy. nih.gov

Given that Monodesethyl Quinacrine is the major metabolic product, a key future direction is to determine its specific contribution to these activities. Understanding the pharmacological profile of this metabolite is essential for optimizing the therapeutic application of quinacrine and for designing new derivatives with improved efficacy. If Monodesethyl Quinacrine is found to be a highly active species, it could itself become a candidate for development, potentially offering a different therapeutic window or side-effect profile compared to the parent compound.

Table 1: Investigated Repurposing Areas for Quinacrine

Therapeutic Area Research Findings for Parent Compound (Quinacrine) Implication for Monodesethyl Quinacrine
Oncology Effective against various cancer cell lines, including chemoresistant types. nih.govnih.gov As the primary metabolite, it may be a key mediator of the observed anticancer effects.
Prion Diseases Potent antiprion activity in cell culture models. nih.gov Its ability to cross the blood-brain barrier and its antiprion efficacy warrant investigation.
Virology Strong in vitro inhibition of SARS-CoV-2 replication. nih.gov Its antiviral activity relative to quinacrine needs to be determined.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The potential for discovering new uses for Monodesethyl Quinacrine, Dihydrochloride is intrinsically linked to its mechanism of action. While much of the existing research has focused on the parent compound, these studies provide a foundational roadmap for investigating the metabolite. The known mechanisms of quinacrine are diverse and impact multiple cellular pathways, suggesting that its metabolite could have a similarly broad spectrum of activity. nih.gov

Key mechanisms of quinacrine that form the basis for future investigation into Monodesethyl Quinacrine include:

DNA Intercalation and Topoisomerase Inhibition: Quinacrine is known to intercalate into DNA, a mechanism that contributes to its antiparasitic and anticancer effects. drugbank.com It also inhibits topoisomerase activity, an enzyme critical for DNA replication, leading to S-phase arrest and apoptosis in cancer cells. researchgate.net

Modulation of Key Signaling Pathways: Studies have shown that quinacrine can activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB pathway. nih.govresearchgate.net This dual action is highly desirable in an anticancer agent.

Inhibition of Phospholipase A2 (PLA2): As a non-selective inhibitor of PLA2, quinacrine can modulate inflammatory pathways. nih.gov This mechanism is relevant to its use in treating inflammatory conditions like cutaneous lupus erythematosus. nih.govuib.no

A crucial area of future research is to systematically evaluate Monodesethyl Quinacrine against these and other cellular targets. Determining whether the metabolite shares, exceeds, or differs from quinacrine in its mechanistic activity is fundamental. For instance, variations in chemical structure between the parent drug and its metabolite could lead to differences in target affinity or cell permeability, potentially unveiling novel therapeutic indications. If Monodesethyl Quinacrine possesses a more selective mechanistic profile, it could be developed for applications requiring a more targeted action with fewer off-target effects.

Table 2: Mechanistic Insights from Quinacrine for Future Metabolite Research

Mechanism of Action (Quinacrine) Potential Therapeutic Indication Future Research Question for Monodesethyl Quinacrine
Inhibition of Topoisomerase researchgate.net Cancer Does the metabolite retain topoisomerase inhibitory activity?
Activation of p53 Pathway nih.gov Cancer Can the metabolite independently activate p53 and induce apoptosis?
Inhibition of NF-κB Pathway nih.gov Cancer, Inflammatory Diseases What is the relative potency of the metabolite in suppressing NF-κB?
Inhibition of Phospholipase A2 nih.gov Inflammatory and Autoimmune Diseases Does the metabolite contribute to the anti-inflammatory effects of quinacrine?

Advancements in Synthetic Routes and Analytical Characterization for Research Applications

Progress in understanding the therapeutic potential of this compound is contingent upon the availability of robust research tools, specifically purified standards for biological testing and reliable analytical methods for its detection and quantification.

Analytical Characterization: The characterization of Monodesethyl Quinacrine has been addressed in the context of metabolic studies of its parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as a definitive method for identifying and quantifying Monodesethyl Quinacrine in biological matrices. nih.gov In these studies, the metabolite was successfully identified by comparing its mass spectrum to that of an authentic reference compound. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) with fluorescence detection has been developed for the sensitive measurement of quinacrine in plasma, a technique that can be adapted for its metabolites. researchgate.net These existing methods provide a solid foundation for the pharmacokinetic and metabolic studies essential for preclinical and clinical development.

Synthetic Routes: While reference standards for Monodesethyl Quinacrine exist, detailed and accessible synthetic routes for its preparation are not widely published in scientific literature. Most available synthesis literature focuses on the creation of the core 9-aminoacridine (B1665356) scaffold or various analogs of quinacrine itself. nih.gov The development and publication of an efficient, scalable synthetic pathway for this compound is a critical future direction. Such a development would democratize research into this compound by enabling more laboratories to produce the high-purity material needed for in vitro and in vivo studies. Advancements in modern synthetic chemistry, such as new C-N coupling methods, could be applied to improve the synthesis of this specific metabolite, making its exploration more feasible and cost-effective. researchgate.net

Q & A

Q. What are the key physicochemical properties of monodesethyl quinacrine, dihydrochloride, and how do they influence experimental design?

this compound (CAS: 908844-46-2) has a molecular formula of C21H26ClN3O and a molecular weight of 371.904 g/mol . Its structural features, including the acridine core and diethylamino side chain, confer solubility in polar solvents and stability under controlled conditions. These properties are critical for formulating stock solutions (e.g., in DMSO or water) and designing dose-response studies. Stability assessments should include pH-dependent degradation profiling, as the compound may degrade under alkaline conditions .

Q. How should researchers address stability and storage challenges for this compound in long-term studies?

Stability studies indicate that this compound is prone to hydrolysis and photodegradation. Recommendations include:

  • Storing lyophilized powder at -80°C in airtight, light-protected containers.
  • Preparing fresh aqueous solutions for each experiment to avoid aggregation or precipitation .
  • Monitoring degradation via HPLC-UV or LC-MS, focusing on major degradants like 6-chloro-9-aminoacridine .

Q. What experimental models are validated for dose-response studies of this compound?

In vitro dose-response assays (e.g., cytotoxicity in AML cells) typically use concentrations ranging from 1–50 µM, with IC50 values around 2.3 µM . For gamma radiation dosimetry, polyvinyl chloride films doped with 2% w/w monodesethyl quinacrine show linear dose-response (0–60 kGy) and minimal fading over 60 days, validated via spectrophotometric absorbance at 450 nm .

Advanced Research Questions

Q. How does this compound modulate NF-κB and p53 signaling in cancer models?

Monodesethyl quinacrine inhibits NF-κB by blocking IκBα phosphorylation, reducing transcription of anti-apoptotic proteins (e.g., Bcl-2). Concurrently, it stabilizes p53 by disrupting MDM2 interactions, enhancing pro-apoptotic Bax expression . Methodological validation includes:

  • Western blotting for phospho-IκBα and p53 accumulation.
  • Luciferase reporter assays for NF-κB activity.
  • Note: Cell-type-specific variations exist; myeloid leukemia cells show higher sensitivity than solid tumors .

Q. What mechanisms underlie contradictory data on monodesethyl quinacrine’s anti-viral activity against SARS-CoV-2?

In vitro studies report EC50 values of 0.5–5 µM against SARS-CoV-2 via RNA-dependent RNA polymerase inhibition . However, discrepancies arise from:

  • Cell model differences : Vero E6 vs. Calu-3 cells vary in ACE2 receptor density and innate immune responses.
  • Assay interference : Fluorescence-based viral load assays may misinterpret acridine autofluorescence. Confirmatory plaque reduction neutralization tests (PRNT) are recommended .

Q. How can researchers optimize monodesethyl quinacrine’s pharmacokinetics for CNS-targeted studies?

Poor blood-brain barrier (BBB) penetration limits its efficacy in prion disease models. Strategies include:

  • Co-administration with P-glycoprotein inhibitors (e.g., elacridar) to enhance brain uptake.
  • Formulating nanoparticles (e.g., PLGA) for sustained release .
  • Quantifying brain concentrations via LC-MS/MS to validate delivery .

Methodological Considerations

Q. What analytical techniques are best suited for quantifying monodesethyl quinacrine in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOQ: 0.1 ng/mL) using a C18 column and ESI+ ionization.
  • Fluorescence detection : Excitation/emission at 355/530 nm, but may cross-react with metabolites .
  • UV-Vis spectrophotometry : Limited to in vitro studies due to matrix interference .

Q. How should researchers address variability in monodesethyl quinacrine’s diffusion properties in crowded cellular environments?

Surface interactions and macromolecular crowding (e.g., BSA) minimally affect its diffusion coefficient (D ≈ 41–43 mm<sup>2</sup>/s). Validate using:

  • Confocal fluorescence recovery after photobleaching (FRAP) in live cells.
  • Microfluidic assays to simulate cytoplasmic viscosity .

Data Contradiction Analysis

Q. Why do studies report conflicting IC50 values for monodesethyl quinacrine in autophagy inhibition?

Discrepancies stem from:

  • Autophagy flux assays : Use tandem mRFP-GFP-LC3 reporters to distinguish autophagosome formation vs. lysosomal degradation.
  • Cell line specificity : HeLa cells show IC50 ≈ 5 µM, while MCF-7 cells require ≥10 µM due to lysosomal pH differences .

Q. How can researchers reconcile divergent findings on monodesethyl quinacrine’s PLA2 inhibition?

Non-specific PLA2 inhibition (IC50 ≈ 1–10 µM) varies with assay conditions:

  • Calcium-dependent vs. independent PLA2 : Prefer fluorometric assays using PED6 substrate.
  • Membrane composition : Phosphatidylcholine-rich membranes enhance inhibition potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.